molecular formula C24H18N2O4S B2367465 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,2-diphenylacetate CAS No. 877637-51-9

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,2-diphenylacetate

Cat. No.: B2367465
CAS No.: 877637-51-9
M. Wt: 430.48
InChI Key: JFHNRRTXYSXNRZ-UHFFFAOYSA-N
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Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,2-diphenylacetate is a complex organic compound with potential applications in various scientific fields. This compound features a pyran ring fused with a pyrimidinylthio group and a diphenylacetate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,2-diphenylacetate typically involves multi-step organic reactions. The process begins with the preparation of the pyran ring, followed by the introduction of the pyrimidinylthio group and the diphenylacetate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions and purification processes is essential to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,2-diphenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may have biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure could be explored for therapeutic applications.

    Industry: It may find use in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,2-diphenylacetate is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyran derivatives and pyrimidinylthio-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

What sets 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,2-diphenylacetate apart is its unique combination of functional groups, which may confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S/c27-20-14-19(16-31-24-25-12-7-13-26-24)29-15-21(20)30-23(28)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-15,22H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHNRRTXYSXNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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